molecular formula C24H32N4O3 B2457062 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide CAS No. 900006-18-0

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide

Cat. No.: B2457062
CAS No.: 900006-18-0
M. Wt: 424.545
InChI Key: UAGQGZRJMISQQM-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a morpholinoethyl group, and an ethylphenyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with 2-ethylphenyl isocyanate to yield the final oxalamide compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, while the morpholinoethyl group may enhance its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4, 5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide
  • (Е)-3-, (Е)-6-, (Е)-7- [4- (dimethylamino)phenylethenyl]quinoxalin-2-ones
  • 2-Phenyl substituted Benzimidazole derivatives

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-18-7-5-6-8-21(18)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)19-9-11-20(12-10-19)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGQGZRJMISQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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